2-Bromo-5-cyano-4-methylbenzoic acid

Description

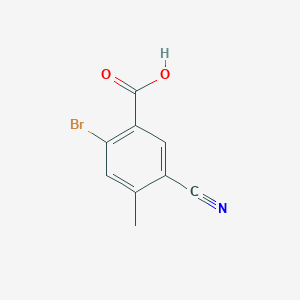

2-Bromo-5-cyano-4-methylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.06 g/mol . Its structure features a bromine atom at the 2-position, a cyano group (-CN) at the 5-position, and a methyl group (-CH₃) at the 4-position of the benzene ring, with a carboxylic acid (-COOH) functional group at the 1-position (Figure 1). The compound is registered under CAS No. 1806060-86-5 and is commonly utilized in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which influence reactivity and binding properties .

Properties

IUPAC Name |

2-bromo-5-cyano-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-2-8(10)7(9(12)13)3-6(5)4-11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADNECFERXGKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyano-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom at the second position. This is followed by a nitration reaction to introduce the nitro group, which is then converted to a cyano group through a Sandmeyer reaction. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5-cyano-4-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high purity and yield of the final product.

Types of Reactions:

Substitution Reactions: 2-Bromo-5-cyano-4-methylbenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to form amines.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include cyano derivatives, amines, or ethers.

Oxidation Products: Quinones or carboxylic acids.

Reduction Products: Amines or alcohols.

Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-Bromo-5-cyano-4-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-methylbenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano group can interact with the enzyme’s active site, while the bromine and methyl groups provide additional steric and electronic effects that enhance binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Notes:

- Similarity scores are derived from structural overlap analyses (Tanimoto coefficients ≥0.75 indicate high similarity) .

- Electronic effects: The cyano group in the target compound enhances acidity compared to analogs with amino or methoxy groups, as -CN withdraws electron density, stabilizing the deprotonated carboxylate .

Reactivity and Stability Insights

- Tautomerism and Conformational Stability: DFT studies on structurally related brominated benzoic acids (e.g., 4-amino-5-bromo benzoic acid) reveal that substituent positions significantly affect tautomeric equilibria and bond lengths . For instance, bromine’s large atomic radius elongates adjacent C-Br bonds, while electron-withdrawing groups like -CN increase conjugation stability .

- Synthetic Utility: The target compound’s cyano group enables nucleophilic substitution reactions, unlike analogs with methoxy or amino groups, which are prone to oxidation or electrophilic attack .

Positional Isomerism: Case Study

The 3-methyl isomer (2-bromo-5-cyano-3-methylbenzoic acid) shares the same molecular formula as the target compound but exhibits distinct physicochemical properties due to altered substituent positions:

- Solubility : The 4-methyl group in the target compound may reduce steric hindrance near the carboxyl group, enhancing solubility in polar solvents compared to the 3-methyl isomer .

- Crystallinity : X-ray diffraction data for analogs suggest that substituent positioning influences packing efficiency and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.